molecular formula C6H12N2 B13511271 (1R,6S)-2,5-diazabicyclo[4.2.0]octane

(1R,6S)-2,5-diazabicyclo[4.2.0]octane

Cat. No.: B13511271
M. Wt: 112.17 g/mol
InChI Key: YHUBPQNUZGPHRQ-OLQVQODUSA-N
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Description

(1R,6S)-2,5-diazabicyclo[420]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-2,5-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-2,5-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,6S)-2,5-diazabicyclo[4.2.0]octane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6S)-2,5-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-2,5-diazabicyclo[4.2.0]octane is unique due to its specific stereochemistry and the presence of two nitrogen atoms within the bicyclic framework. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(1R,6S)-2,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2/t5-,6+

InChI Key

YHUBPQNUZGPHRQ-OLQVQODUSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1NCCN2

Canonical SMILES

C1CC2C1NCCN2

Origin of Product

United States

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